![molecular formula C11H10N2 B1358171 4'-Methyl-2,3'-bipyridine CAS No. 646534-78-3](/img/structure/B1358171.png)
4'-Methyl-2,3'-bipyridine
Overview
Description
4’-Methyl-2,3’-bipyridine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is a colorless oil and is an important isomer of the bipyridine family .
Synthesis Analysis
The synthesis of 4’-Methyl-2,3’-bipyridine involves various methods. A key intermediate in the synthesis of extended bipyridine ligands is 4-hydroxymethylene-4-methyl-2,2-bipyridine . Other methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst . There are also strategies for bipyridine synthesis involving sulfur and phosphorous compounds .Molecular Structure Analysis
The molecular structure of 4’-Methyl-2,3’-bipyridine is characterized by two pyridine rings connected by a single bond, with a methyl group attached to one of the rings .Chemical Reactions Analysis
Bipyridine compounds, including 4’-Methyl-2,3’-bipyridine, strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . They are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .Physical And Chemical Properties Analysis
4’-Methyl-2,3’-bipyridine has a molecular weight of 170.21 g/mol, and its exact mass and monoisotopic mass are also 170.084398327 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 158 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
- Ligand Properties : 4’-Methyl-2,3’-bipyridine (abbreviated as 4’-Me-2,3’-bipy) is an excellent ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions, forming stable complexes. These complexes play crucial roles in catalysis, sensing, and material design .
- Viologens : Quaternization of the nitrogen atoms in 4’-Me-2,3’-bipyridine generates viologens. These compounds exhibit good electrochemical properties, making them useful in redox processes, batteries, and sensors .
Coordination Chemistry and Ligands
Electrochemical Properties
Future Directions
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . Thus, future research may focus on improving their synthesis methods and understanding their characteristics . New methods are being developed to address issues such as the strong coordination of the product with the metal center decreasing catalytic activity .
Mechanism of Action
Target of Action
4’-Methyl-2,3’-bipyridine is a member of the class of bipyridines . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The primary targets of 4’-Methyl-2,3’-bipyridine are likely to be metal centers, given that bipyridine compounds strongly coordinate with them .
Mode of Action
The mode of action of 4’-Methyl-2,3’-bipyridine is primarily through its interaction with its targets, the metal centers. The compound’s strong coordination with these centers can lead to a decrease in their catalytic activity . The exposed location of the nitrogen atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .
Biochemical Pathways
Given its structural similarity to other bipyridines, it may influence pathways involving transition-metal catalysis
Result of Action
Given its structural similarity to other bipyridines, it may have effects related to its role as a ligand in transition-metal catalysis
Action Environment
The action of 4’-Methyl-2,3’-bipyridine can be influenced by environmental factors. For instance, the compound’s solid-state form can be influenced by pressure and temperature conditions . The compound’s anhydrate ↔ hydrate interconversion shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .
properties
IUPAC Name |
4-methyl-3-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMDDZLGKQZLON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621250 | |
Record name | 4'-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2,3'-bipyridine | |
CAS RN |
646534-78-3 | |
Record name | 4'-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 4'-methyl-2,3'-bipyridine play in the development of blue phosphorescent emitters?
A1: In the cited research, 4'-methyl-2,3'-bipyridine, specifically its 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative [(MeO)2pypy], serves as the main ligand in two new Iridium(III) complexes designed for blue phosphorescence []. These complexes, with the general formula Ir(C⁁N)2(L⁁X) where C⁁N represents (MeO)2pypy and L⁁X represents ancillary ligands (acetylacetonate or 2-picolinate), exhibit desirable photophysical properties for use in organic light-emitting diodes (OLEDs) [].
Q2: How does the structure of the Iridium(III) complexes containing 4'-methyl-2,3'-bipyridine contribute to their thermal stability?
A2: The Iridium(III) complexes incorporating the 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative display high thermal stability, with decomposition temperatures around 350 °C []. This stability is attributed to strong intermolecular interactions within the complex, likely influenced by the presence of the methoxy groups and the methyl group on the bipyridine ligand []. These groups can participate in various interactions, such as van der Waals forces and dipole-dipole interactions, contributing to the overall stability of the complex.
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